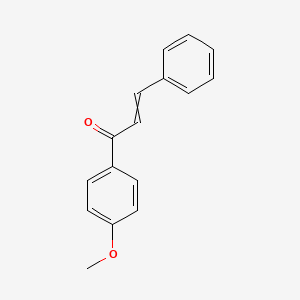

4'-Methoxychalcone

Descripción

Overview of Chalcones as a Prominent Class of Flavonoids in Research

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a significant class of open-chain flavonoids. researchgate.netjuniperpublishers.com These compounds consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govresearchgate.net As secondary metabolites, chalcones are widespread in the plant kingdom, found in fruits, vegetables, and medicinal plants, where they serve as bioprecursors for the synthesis of other flavonoids and isoflavonoids. nih.govrsc.org The unique chemical structure of chalcones, particularly the reactive ketoethylenic group (–CO-CH=CH–), imparts a broad spectrum of biological activities, making them a focal point of extensive research. researchgate.netnih.gov Their diverse pharmacological properties include anti-inflammatory, antioxidant, and anticancer activities, which has spurred significant interest in their therapeutic potential. biosynth.comchemimpex.com

Historical Context and Evolution of Chalcone (B49325) Research

The study of chalcones is deeply rooted in the broader history of flavonoid research. Initially identified as plant pigments, the investigation into their chemical structures and biological roles has evolved considerably. The Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503), has historically been and remains a fundamental and widely used method for synthesizing chalcones. wpmucdn.comscitepress.orgsciencepublishinggroup.com Over the years, research has expanded from simple isolation and structural elucidation to in-depth investigations of their biosynthetic pathways and pharmacological mechanisms. Modern research employs advanced analytical techniques for characterization and explores green synthesis methods, such as grinding techniques, to create novel derivatives with enhanced biological activities. scitepress.orgundip.ac.id

Position of 4'-Methoxychalcone (B191833) within the Chalcone Structural Framework

This compound, with the chemical formula C16H14O2, is a specific derivative within the vast chalcone family. foodb.cathermofisher.com Its structure conforms to the general chalcone framework, featuring two aromatic rings connected by a three-carbon enone bridge. Specifically, it is (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. thermofisher.com The "4'-methoxy" designation indicates the presence of a methoxy (B1213986) group (-OCH3) at the para-position of the benzoyl group's aromatic ring (Ring A). This substitution pattern distinguishes it from other chalcones and is crucial in defining its chemical properties and biological activities. biosynth.com this compound is also classified as a retrochalcone, which are structurally characterized by the absence of oxygen functionalities at the C2' and C6' positions. foodb.cahmdb.ca

Rationale for Investigating this compound in Academic Research

The academic interest in this compound stems from its versatile chemical nature and significant biological potential. The presence of the methoxy group and the α,β-unsaturated system makes it a valuable building block in organic synthesis for creating more complex molecules, including various heterocyclic compounds. chemimpex.comsolubilityofthings.com From a medicinal chemistry perspective, this compound serves as a lead compound for developing new therapeutic agents. biosynth.com It has demonstrated a range of pharmacological properties, including anti-inflammatory and anticancer activities. biosynth.comselleckchem.com Furthermore, it has been shown to regulate adipocyte differentiation through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), highlighting its potential in metabolic research. medchemexpress.com

Current State of Research on this compound: A Gap Analysis

While this compound has been the subject of numerous studies, a comprehensive understanding of its full potential remains incomplete. Much of the existing research focuses on its synthesis and fundamental biological activities. However, there appears to be a limited number of published articles focusing specifically and in-depth on this compound. foodb.cahmdb.ca A significant portion of the research investigates derivatives of this compound rather than the parent compound itself. There is a need for more extensive studies on its pharmacokinetics, metabolic pathways, and long-term toxicological profiles to fully assess its viability as a therapeutic agent. Further exploration into its mechanisms of action at a molecular level across a wider range of cell types and disease models could uncover new applications. Additionally, while its role as a synthetic intermediate is acknowledged, a broader exploration of its utility in the synthesis of novel materials and agrochemicals is an area ripe for further investigation. chemimpex.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C16H14O2 | thermofisher.com |

| Molecular Weight | 238.28 g/mol | nih.gov |

| Appearance | White to pale yellow crystalline solid | thermofisher.comchemimpex.com |

| Melting Point | 101-103 °C | chemicalbook.com |

| Boiling Point | 397.3±34.0 °C at 760 mmHg | chemsrc.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), methanol, ethanol, and chloroform. Insoluble in water. | solubilityofthings.comselleckchem.comchemicalbook.com |

| Stability | Stable under standard ambient conditions. | sigmaaldrich.com |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Observations | Source |

| ¹H-NMR | Signals corresponding to the methoxy group protons, trans-olefinic protons of the α,β-unsaturated ketone system, and aromatic protons are observed. | ekb.eg |

| ¹³C-NMR | Resonances for the methoxy carbon, carbonyl carbon, olefinic carbons, and aromatic carbons are present, confirming the carbon framework. | scitepress.orgekb.eg |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O), aromatic C=C bonds, and C-O stretching of the methoxy group are evident. | jocpr.com |

| Mass Spectrometry | The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound. | rasayanjournal.co.in |

Crystallographic Data

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone with benzaldehyde (B42025). wpmucdn.comjocpr.com

Reaction Scheme: 4-Methoxyacetophenone + Benzaldehyde → (in the presence of a base like NaOH or KOH) → this compound

The reaction is typically carried out in a solvent such as ethanol. wpmucdn.com The process begins with the deprotonation of the α-carbon of 4-methoxyacetophenone by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone, this compound. wpmucdn.com Variations of this method, including green chemistry approaches like solvent-free grinding, have also been successfully employed. scitepress.orgundip.ac.id

Reactivity and Stability

This compound is a chemically stable compound under normal laboratory conditions. sigmaaldrich.comfishersci.com Its reactivity is primarily centered around the α,β-unsaturated carbonyl system. This moiety can undergo a variety of chemical transformations. The double bond can participate in addition reactions, such as bromination, where it reacts to form a dibromo derivative. wpmucdn.com The carbonyl group can be a site for nucleophilic attack. This versatile reactivity makes this compound a valuable intermediate for the synthesis of a wide array of heterocyclic compounds like pyrazolines, isoxazoles, and flavones. researchgate.netwpmucdn.com

Applications in Organic Synthesis

The structural features of this compound make it a versatile building block in organic synthesis.

Role as a Precursor in Heterocyclic Synthesis

This compound is widely used as a starting material for the synthesis of various five- and six-membered heterocyclic compounds. researchgate.net For example, its reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. wpmucdn.com It is also a precursor for synthesizing nicotinonitrile-coumarin hybrids, which have been investigated as potential acetylcholinesterase inhibitors. chemicalbook.com

Utility as a Building Block for Complex Molecules

Beyond heterocyclic synthesis, this compound serves as an intermediate in the creation of more complex molecular architectures. Its ability to undergo various chemical modifications on its aromatic rings and the enone system allows for the construction of novel compounds with tailored properties. solubilityofthings.comchemimpex.com These applications extend to the development of functional materials, dyes, and specialty chemicals. chemimpex.com

Biological and Medicinal Chemistry Research

This compound and its derivatives are subjects of intense research in medicinal chemistry due to their wide range of biological activities.

Investigated Biological Activities

Anti-inflammatory and Anticancer Properties: Studies have shown that this compound exhibits anti-inflammatory effects and can inhibit the proliferation of certain cancer cells. biosynth.com It has been shown to suppress prostaglandin (B15479496) E2 production and enhance TRAIL-mediated apoptosis in cancer cells.

PPARγ Activation: A significant finding is the ability of this compound to enhance adipocyte differentiation by activating PPARγ, a key regulator of fat cell development. selleckchem.commedchemexpress.com This suggests a potential role in modulating metabolic processes.

Antidiabetic Potential: Research has indicated that derivatives of this compound can improve glucose homeostasis, partly through the activation of AMP-activated protein kinase (AMPK) signaling.

Role as a Scaffold in Medicinal Chemistry

The chalcone framework, exemplified by this compound, is considered a "privileged scaffold" in medicinal chemistry. This means that its basic structure can be readily modified to interact with a variety of biological targets. Researchers use this compound as a starting point to synthesize libraries of related compounds, which are then screened for various biological activities. biosynth.com For example, the introduction of different substituents on the aromatic rings can lead to derivatives with enhanced potency or selectivity for specific enzymes or receptors.

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H14O2 |

|---|---|

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |

Clave InChI |

KJHHAPASNNVTSN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Strategies and Derivatization of 4 Methoxychalcone

Classical Synthetic Approaches for Chalcones

The cornerstone of chalcone (B49325) synthesis has traditionally been the Claisen-Schmidt condensation, a reliable and widely utilized method.

Claisen-Schmidt Condensation as a Primary Route for 4'-Methoxychalcone (B191833) Synthesis

The Claisen-Schmidt condensation is the most common and fundamental method for synthesizing chalcones, including this compound. ijcrt.orgeurekaselect.com This reaction involves a base- or acid-catalyzed crossed-aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks an alpha-hydrogen. ijcrt.orgscispace.com For the synthesis of this compound, the specific reactants are 4-methoxyacetophenone and benzaldehyde (B42025).

The reaction mechanism, typically base-catalyzed, begins with the deprotonation of the α-carbon of 4-methoxyacetophenone by a base (like NaOH or KOH) to form a resonance-stabilized enolate ion. rasayanjournal.co.inscitepress.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, this compound. jocpr.com This condensation is a versatile and straightforward pathway to the chalcone scaffold. scispace.com

Variations and Catalysis in Claisen-Schmidt Reactions

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst. While both acid and base catalysts can be used, base-catalyzed reactions generally produce higher yields. rasayanjournal.co.in

Base Catalysts : A variety of bases have been employed, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common. Studies have shown that NaOH can provide yields ranging from 90-96%, and in some cases, up to 98%, which is often superior to the yields obtained with KOH (88-94%). rasayanjournal.co.in Other bases like Barium hydroxide (Ba(OH)₂) have also been used effectively, yielding products in the 88-98% range. rasayanjournal.co.in

Acid Catalysts : Acid catalysts such as hydrogen chloride (HCl), boron trifluoride (BF₃), and boric oxide (B₂O₃) are also used, but they typically result in significantly lower yields, often between 10-40%. rasayanjournal.co.in

The selection of the catalyst is a critical parameter for optimizing the synthesis of this compound and its derivatives. eurekaselect.com

Advanced and Green Synthetic Methodologies for this compound

In response to the growing need for environmentally friendly and efficient chemical processes, several advanced synthetic methods have been developed. These "green" approaches often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents. rasayanjournal.co.in

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods for the production of chalcones. globalresearchonline.net This technique offers numerous advantages, including a dramatic reduction in reaction time from hours to mere minutes, higher product yields, and cleaner reactions with fewer side products. globalresearchonline.netpharmacophorejournal.com

In the microwave-assisted synthesis of this compound via Claisen-Schmidt condensation, the reactants (4-methoxyacetophenone and benzaldehyde) are mixed with a catalyst in a suitable solvent and irradiated with microwaves. jocpr.comunair.ac.id The uniform and selective heating provided by microwave irradiation accelerates the reaction rate significantly. globalresearchonline.net For instance, the synthesis of 4-methoxychalcone (B190469) under microwave irradiation has been reported to achieve a yield of 90%. unair.ac.idresearchgate.net This efficiency makes microwave assistance a preferred method for rapid and high-yield production. ekb.eg

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | 4-methoxyacetophenone, benzaldehyde | NaOH/ethanol | 1 hour | 84% | jocpr.com |

| Microwave | 4-methoxyacetophenone, benzaldehyde | NaOH/ethanol, 160 Watt | 5 minutes | 53% | jocpr.com |

| Microwave | 4-methoxyacetophenone, benzaldehyde | NaOH/ethanol | Not specified | 90% | unair.ac.id |

Solvent-Free and Grinding Techniques for this compound Production

Solvent-free synthesis, particularly using grinding techniques, represents a significant advancement in green chemistry. scitepress.org This method involves grinding the solid reactants together in a mortar and pestle, often with a solid catalyst like NaOH. rasayanjournal.co.inscitepress.org The friction and collisions between the reactant particles generate localized heat, which accelerates the reaction without the need for a solvent. rasayanjournal.co.inscitepress.org

This technique is simple, efficient, and environmentally friendly as it eliminates the use of potentially toxic and volatile organic solvents. rasayanjournal.co.inrasayanjournal.co.in The synthesis of various methoxy (B1213986) chalcone derivatives has been successfully achieved using this method, with reaction times as short as 4-8 minutes and high yields (84-95%). rasayanjournal.co.in For example, 4-hydroxy-4'-methoxychalcone has been synthesized by grinding 4-methoxyacetophenone, 4-hydroxybenzaldehyde (B117250), and solid NaOH for 30 minutes at room temperature. scitepress.org This approach is a cost-effective and sustainable route for producing this compound and related compounds. researchgate.net

Continuous-Flow Deuteration and Other Novel Reaction Pathways

Continuous-flow chemistry offers a safe, scalable, and highly controlled method for chemical synthesis, including the modification of chalcones. nih.govnih.gov This technique has been successfully applied to the synthesis of deuterium-labeled chalcones. nih.govmdpi.com Deuterium labeling is a valuable tool in medicinal chemistry for studying metabolic pathways and potentially improving the pharmacokinetic properties of drug candidates.

In a continuous-flow system, the selective deuteration of a chalcone precursor, such as an alkynone, can be achieved with high precision. mdpi.com The process involves passing a solution of the starting material through a reactor containing a heterogeneous catalyst (like a Lindlar catalyst) in the presence of a deuterium source, typically generated on-demand from deuterated water. mdpi.com This method avoids the handling of hazardous D₂ gas and allows for fine-tuning of reaction parameters like temperature, pressure, and residence time to maximize selectivity and prevent over-reduction. nih.govmdpi.com This technology provides a novel and efficient pathway for producing specifically labeled this compound derivatives for advanced research.

Chemical Modification and Derivatization of this compound Scaffold

The chemical reactivity of the this compound framework, particularly the propenone linker, allows for its use as a synthon for a wide range of more complex molecules, including numerous heterocyclic systems. Modifications can also be readily introduced on its aromatic rings, making it a valuable precursor in synthetic organic chemistry.

The α,β-unsaturated ketone moiety in this compound is an excellent Michael acceptor and electrophile, making it a key intermediate for the synthesis of various five- and six-membered heterocyclic compounds through cyclocondensation reactions with binucleophilic reagents.

Pyrazoles : Pyrazole (B372694) derivatives can be synthesized from this compound by reacting it with hydrazine hydrate. The reaction typically proceeds in the presence of a catalyst like glacial acetic acid. The initial step involves the condensation of hydrazine with the carbonyl group of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring.

Isoxazoles : The synthesis of isoxazoles from this compound is commonly achieved through its reaction with hydroxylamine (B1172632) hydrochloride. In this process, the hydroxylamine adds to the α,β-unsaturated system, and subsequent cyclization and dehydration yield the corresponding isoxazole derivative. For instance, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole can be successfully synthesized from a brominated this compound precursor. nih.gov

Pyrimidines : Six-membered heterocyclic rings like pyrimidines can be prepared from this compound precursors. The reaction involves the cyclocondensation of the chalcone with nitrogen-containing reagents such as urea, thiourea, or guanidine hydrochloride. scitepress.org These reactions furnish pyrimidin-2-one, pyrimidine-2-thione, or 2-aminopyrimidine derivatives, respectively. The reaction is often carried out under basic conditions, for example, using ethanolic potassium hydroxide.

The following table summarizes common reagents used to synthesize heterocyclic derivatives from chalcone precursors.

| Heterocycle | Reagent | Typical Conditions |

| Pyrazole | Hydrazine Hydrate | Glacial Acetic Acid |

| Isoxazole | Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate) |

| Pyrimidine | Urea, Thiourea, Guanidine | Base (e.g., KOH in Ethanol) |

Sulfonamide moieties can be incorporated into the this compound structure to create hybrid molecules. There are two primary synthetic strategies to achieve this:

Condensation of a Sulfonamide-Substituted Ketone : This approach involves a Claisen-Schmidt condensation between a pre-functionalized aromatic ketone containing a sulfonamide group and an appropriate aldehyde. For example, synthesizing sulfonamidoacetophenone precursors which are then condensed with benzaldehyde derivatives. mdpi.com

Post-Condensation Modification : This strategy involves first synthesizing an amino-substituted chalcone, which is then derivatized to include the sulfonamide group. A common method is the reaction of an aminochalcone with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine or potassium hydroxide. mdpi.com

Another synthetic route involves synthesizing chalcone sulfonyl chlorides from the parent chalcone. This compound can be reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate can then be reacted with various aromatic or aliphatic amines in the presence of a base like K₂CO₃, often under solvent-free conditions, to produce a library of chalcone-sulfonamide derivatives in good yields (79-89%). nih.gov

The introduction of an amino group onto the this compound scaffold is most commonly achieved by utilizing an amino-functionalized starting material in the initial Claisen-Schmidt condensation. The synthesis of 4'-aminochalcones, for instance, is readily accomplished through the base-catalyzed condensation of 4-aminoacetophenone with various substituted benzaldehydes. asianpubs.orgresearchgate.net This method allows for the strategic placement of the amino group on one of the aromatic rings.

Once the aminochalcone is formed, the amino group itself can be further modified. It can undergo reactions such as alkylation, acylation, or sulfonylation to create a diverse range of derivatives. nih.gov For example, novel amino acid-chalcone conjugates have been synthesized by reacting amino chalcone derivatives with Fmoc group-protected amino acids in the presence of coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and a base such as N-methyl morpholine. dergipark.org.tr

The synthesis of hydroxylated and brominated analogues of this compound is typically achieved by incorporating the desired substituent into one of the starting materials prior to the Claisen-Schmidt condensation.

Hydroxylated Analogues : To synthesize a hydroxylated derivative, such as 4-hydroxy-4'-methoxychalcone, 4-methoxyacetophenone is reacted with a hydroxyl-substituted benzaldehyde, like 4-hydroxybenzaldehyde. scitepress.orgrasayanjournal.co.in The reaction is catalyzed by a base, such as sodium hydroxide, and can be performed using solvent-free grinding techniques. scitepress.org

Brominated Analogues : Similarly, brominated analogues are prepared by using a bromo-substituted aromatic aldehyde or ketone. For example, 4-bromo-4'-methoxychalcone is synthesized by the condensation of 4-methoxyacetophenone with 4-bromobenzaldehyde. rasayanjournal.co.in

This modular approach, where substituted benzaldehydes and acetophenones are used as building blocks, allows for the systematic and predictable synthesis of a wide variety of halogenated and hydroxylated this compound analogues.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The classical synthesis of this compound and its derivatives is the Claisen-Schmidt condensation, an aldol condensation between 4-methoxyacetophenone and benzaldehyde. The optimization of this reaction focuses on catalyst choice, reaction medium, and energy input to improve yield, reduce reaction time, and enhance sustainability.

Catalysis : The reaction can be catalyzed by either bases or acids.

Base Catalysis : Alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common. Yields using NaOH catalysts can range from 90-96%, while KOH can provide yields of 88-94%. scitepress.org The reaction typically involves stirring the reactants in a polar solvent like ethanol at temperatures ranging from room temperature to 35-50 °C for several hours. nih.gov

Acid Catalysis : Acid catalysts such as HCl or BF₃ are also used, but generally result in lower yields, often in the range of 10-40%. scitepress.org

Green Chemistry Approaches : Modern optimization efforts focus on environmentally friendly methods.

Grinding Technique (Mechanochemistry) : A significant improvement involves solvent-free synthesis using grinding techniques. Reactants (e.g., 4-methoxyacetophenone, an appropriate benzaldehyde, and a solid base like NaOH) are ground together in a mortar and pestle at room temperature for a short duration (e.g., 30 minutes). scitepress.orgrasayanjournal.co.in This method is rapid, avoids the use of potentially toxic solvents, and proceeds with high efficiency due to the generation of frictional energy and increased contact between reactants. scitepress.org

Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods.

The table below compares different catalytic conditions for chalcone synthesis.

| Catalyst | Method | Solvent | Typical Yield | Reference |

| NaOH | Grinding | Solvent-free | High | scitepress.orgrasayanjournal.co.in |

| NaOH | Stirring | Ethanol | 90-96% | scitepress.org |

| KOH | Stirring | Ethanol | 88-94% | scitepress.org |

| HCl, BF₃ | Stirring | Varies | 10-40% | scitepress.org |

Monitoring the reaction progress using Thin Layer Chromatography (TLC) is standard practice to determine the point of completion before workup, which typically involves neutralization and purification by recrystallization from a solvent like ethanol. scitepress.orgrasayanjournal.co.in

Advanced Research on Biological Activities and Molecular Mechanisms of 4 Methoxychalcone

Mechanistic Insights into Anti-Inflammatory Activities

4'-Methoxychalcone (B191833) and its derivatives exhibit notable anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory response. biosynth.combiosynth.com These compounds interfere with the production of pro-inflammatory mediators, highlighting their therapeutic potential for inflammatory conditions.

Modulation of Cyclooxygenase (COX) Pathways by this compound

One of the primary mechanisms of the anti-inflammatory action of this compound involves the inhibition of the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. COX-2 is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation. nih.gov

Studies have shown that this compound and its hydroxylated derivatives can suppress the expression of the COX-2 enzyme. biocrick.commdpi.com For instance, in lipopolysaccharide (LPS)-stimulated macrophage models, which are commonly used to study inflammation, treatment with chalcone (B49325) derivatives has been shown to significantly reduce the production of PGE2 by inhibiting COX-2 expression. nih.govmdpi.com This inhibitory effect on the COX pathway is a cornerstone of the compound's anti-inflammatory profile. biosynth.com

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the gene expression of numerous pro-inflammatory molecules. ljmu.ac.uk In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. ljmu.ac.ukmdpi.com Upon stimulation by inflammatory signals like LPS, IκB-α is phosphorylated and degraded, allowing the NF-κB heterodimer (composed of p50 and p65 subunits) to translocate to the nucleus. ljmu.ac.ukmdpi.com Once in the nucleus, it initiates the transcription of genes for pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. mdpi.com

Research has demonstrated that this compound and its analogs are potent inhibitors of the NF-κB pathway. biosynth.comljmu.ac.uk They exert this effect by preventing the phosphorylation and subsequent degradation of the IκB-α inhibitor. nih.govbiocrick.commdpi.com By stabilizing IκB-α, these chalcones effectively block the nuclear translocation of the active NF-κB p65 subunit. nih.gov This suppression of NF-κB activation is a key mechanism that contributes significantly to the anti-inflammatory properties of these compounds. acs.org

Suppression of Inducible Nitric Oxide Synthase (iNOS) Activity

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory process, producing large quantities of nitric oxide (NO), a pro-inflammatory mediator. nih.govpharm.or.jp The expression of iNOS is heavily regulated by the NF-κB pathway. mdpi.com

Consistent with their ability to inhibit NF-κB, this compound and its derivatives have been shown to effectively suppress iNOS expression and, consequently, the production of NO in LPS-stimulated macrophages. nih.govbiocrick.commdpi.com Several studies have highlighted that various synthetic chalcone derivatives can potently inhibit NO production, with some acting via the down-regulation of iNOS expression and others by directly inhibiting the enzyme's activity, depending on their specific chemical structures. nih.gov This dual-action potential makes chalcones versatile candidates for developing anti-inflammatory agents. nih.govpharm.or.jp

Table 1: Summary of Anti-Inflammatory Mechanisms of this compound and its Derivatives

| Target Pathway/Enzyme | Mechanism of Action | Experimental Model | Key Findings | References |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression, leading to reduced Prostaglandin E2 (PGE2) production. | LPS-stimulated Macrophages | Significantly decreased COX-2 protein levels and PGE2 synthesis. | nih.govmdpi.com |

| Nuclear Factor-Kappa B (NF-κB) | Inhibition of IκB-α phosphorylation and degradation, preventing p65 nuclear translocation. | LPS-stimulated Macrophages; Cancer Cell Lines | Suppressed activation of the NF-κB pathway, a central regulator of inflammation. | nih.govbiocrick.commdpi.comljmu.ac.uk |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of iNOS expression, leading to reduced Nitric Oxide (NO) production. | LPS-stimulated Macrophages | Potently inhibited NO production through suppression of the iNOS enzyme. | biocrick.commdpi.commdpi.comnih.gov |

Molecular Basis of Antioxidant Effects

Beyond their anti-inflammatory roles, chalcones are recognized for their antioxidant properties, which involve the modulation of cellular defense systems against oxidative stress.

Activation of Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. nih.gov Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1). biocrick.commdpi.com

The role of this compound in modulating the Nrf2 pathway appears to be context-dependent. In A549 lung cancer cells, it was found to suppress the transcriptional activity of Nrf2 and down-regulate its target enzyme, NQO1. nih.gov This inhibition was linked to the PI3K/Akt pathway and was shown to enhance the cytotoxicity of the chemotherapy drug cisplatin (B142131). nih.gov

Conversely, derivatives of this compound, such as 2-Hydroxy-4'-methoxychalcone and 2-iodo-4'-methoxychalcone, have been shown to stimulate the Nrf2 antioxidant system in macrophage and neuronal cell lines. biocrick.commdpi.comnih.govmdpi.com This activation involves promoting the nuclear expression of Nrf2, which in turn increases the levels of downstream antioxidant proteins like HO-1, thereby protecting cells from oxidative damage. nih.govbiocrick.commdpi.com

Modulation of Glutathione (B108866) (GSH) Levels and Antioxidant Defense Systems

Glutathione (GSH) is a critical non-enzymatic antioxidant that plays a vital role in cellular defense against reactive oxygen species (ROS). mdpi.com The antioxidant effects of this compound derivatives are also linked to their ability to modulate intracellular GSH levels.

Studies have reported that treatment with chalcone derivatives can lead to increased GSH levels. biocrick.commdpi.com For example, 2-Hydroxy-4'-methoxychalcone was found to increase total GSH levels in LPS-stimulated macrophages as part of its antioxidant response. mdpi.com Similarly, 2-iodo-4'-methoxychalcone enhanced antioxidant defenses in neuronal cells by increasing GSH levels and the activity of other antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govmdpi.com A structure-activity relationship study of synthetic chalcones found that specific substitutions could potently induce GSH biosynthesis, further highlighting the role of these compounds in bolstering cellular antioxidant capacity. acs.org

Table 2: Summary of Antioxidant Mechanisms of this compound and its Derivatives

| Target Pathway/Molecule | Mechanism of Action | Experimental Model | Key Findings | References |

| Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) | Context-dependent: Can suppress Nrf2 in some cancer cells, while derivatives activate it in other cell types, leading to increased expression of antioxidant enzymes like HO-1. | A549 Lung Cancer Cells; Macrophages; Neuronal Cells | Suppressed Nrf2 in A549 cells; Activated Nrf2/HO-1 pathway in macrophages and neuronal cells. | nih.govbiocrick.commdpi.comnih.govmdpi.com |

| Glutathione (GSH) | Increases intracellular GSH levels, a key cellular antioxidant. | Macrophages; Neuronal Cells; Breast Cancer Cells | Enhanced total GSH levels and the activity of related antioxidant enzymes like SOD. | biocrick.commdpi.commdpi.comacs.org |

Radical Scavenging Properties and Oxidative Stress Attenuation

Chalcones, as phenolic compounds, often possess inherent free-radical-scavenging properties that can be beneficial against oxidative stress, a condition linked to inflammatory responses. ljmu.ac.uk The antioxidant activity of chalcone derivatives is influenced by the substitution pattern on their aromatic rings. researchgate.net

Studies have shown that this compound and its derivatives can modulate cellular signaling pathways related to oxidative stress. For instance, 2'-Hydroxy-4-methoxychalcone has been observed to decrease levels of oxidative stress and reactive oxygen species (ROS) by reducing the expression of gp91phox and increasing glutathione (GSH) levels. mdpi.com It also stimulates the antioxidant system involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways. biocrick.com Another derivative, 2-Iodo-4'-methoxychalcone, demonstrated anti-oxidative properties by down-regulating ROS production and up-regulating the expression of nuclear-Nrf2 and HO-1, as well as superoxide dismutase (SOD) activity and total GSH levels in neuronal cells exposed to methylglyoxal (B44143). mdpi.com

The antioxidant potential of various methoxychalcone derivatives has been evaluated using assays such as DPPH (1,1-diphenyl-2-picryldydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. For example, 4'-amino-4-methoxy chalcone showed stronger antioxidant activity compared to its di- and tri-methoxy counterparts, with an IC50 value of 58.85 µg/mL in the DPPH assay. science.gov This suggests that the number and position of methoxy (B1213986) groups on the chalcone structure influence its antioxidant capacity. science.gov

Anticancer and Antiproliferative Mechanisms

This compound and its derivatives have demonstrated significant potential as anticancer agents by interacting with various cancer cell lines, inducing apoptosis, modulating the cell cycle, and inhibiting key enzymes and signaling proteins.

Interactions with Specific Cancer Cell Lines (e.g., T47D, HCT-116)

Research has shown the cytotoxic effects of this compound and its derivatives against several cancer cell lines. For instance, it has exhibited cytotoxic effects against breast cancer (T47D), colon cancer (WiDr), and cervical cancer (HeLa) cells. A study on methoxy amino chalcone derivatives revealed promising anticancer activity against the T47D breast cancer cell line. derpharmachemica.com Specifically, some derivatives showed significant inhibition of T47D cell proliferation. derpharmachemica.com

The cytotoxic activity of chalcone derivatives can be influenced by their specific chemical structures. For example, a study comparing 2',4-dihydroxy-3-methoxychalcone (B8714405) and 2',4',4-trihydroxy-3-methoxychalcone found that the latter was more active against WiDr and HeLa cell lines, while their activity against T47D cells was comparable. aip.org This highlights the importance of the substitution pattern on the A ring for anticancer activity. aip.org Furthermore, combinations of a para-hydroxy meta-methoxy chalcone derivative with doxorubicin (B1662922) have shown synergistic cytotoxic effects on T47D cells. ugm.ac.id

While specific data on the direct interaction of this compound with HCT-116 cells is limited in the provided context, the broad-spectrum anticancer activity of chalcones suggests potential efficacy against this cell line as well.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism of the anticancer activity of this compound derivatives is the induction of apoptosis and modulation of the cell cycle in cancer cells. biosynth.com Several studies have demonstrated that these compounds can cause cell cycle arrest and trigger programmed cell death.

For example, certain methoxy- and fluoro-chalcone derivatives have been shown to induce cell cycle arrest at the S-G2/M phase and activate caspase-3, leading to apoptosis in human melanoma A375 cells. nih.gov Another methoxychalcone derivative was found to induce a time- and concentration-dependent G1 arrest of the cell cycle and subsequent apoptosis in human prostate cancer cells. nih.gov This was associated with the downregulation of G1-phase regulators like cyclin D1, cyclin E, Cdk4, and Cdk2. nih.gov

The induction of apoptosis by chalcones can occur through various pathways, including the enhancement of pro-apoptotic molecules like Bax and the reduction of anti-apoptotic Bcl proteins. ljmu.ac.uk Some synthetic chalcones have been shown to increase the expression of p53 and Bax, leading to caspase-3 activation and cell death. ljmu.ac.uk A ciprofloxacin-chalcone hybrid was found to induce apoptosis in HepG2 and MCF7 cancer cells, potentially mediated by S-G2/M cell cycle arrest and an increase in the Bax/Bcl-2 ratio. waocp.org

Inhibition of Enzymes and Signaling Proteins Relevant to Cell Proliferation

This compound and its derivatives exert their antiproliferative effects by inhibiting various enzymes and signaling proteins crucial for cancer cell growth and survival.

One of the key targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation and cancer. ljmu.ac.uk 4-Methoxychalcone (B190469) is among the natural chalcones that can suppress NF-κB signaling. ljmu.ac.uk Inhibition of NF-κB can, in turn, suppress the expression of genes involved in cell cycle progression and apoptosis. nih.gov

Furthermore, some methoxychalcone derivatives have been found to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov This inhibition can be independent of the PI3K/Akt pathway and may be attributed to mitochondrial stress. nih.gov In lung cancer cells, 4-methoxychalcone has been shown to suppress the Nrf2/ARE-mediated defense mechanism, which can enhance the efficacy of chemotherapeutic drugs like cisplatin. nih.gov

Other studies have highlighted the inhibition of p44/42 mitogen-activated protein kinase (MAPK) and the induction of peroxisome proliferator-activated receptor gamma (PPARγ) as mechanisms for the antiproliferative effects of chalcone derivatives. nih.gov The inhibition of STAT3 signaling, which is involved in cell proliferation and angiogenesis, has also been observed with certain chalcone derivatives. bdjn.org

Antimicrobial Mechanisms of Action

In addition to their anticancer properties, this compound and its derivatives have demonstrated notable antimicrobial activity.

Antibacterial Activities (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

The antibacterial activity of chalcones is influenced by their structural features, including the presence of an α,β-unsaturated ketone moiety and various substituents on the aromatic rings. rasayanjournal.co.in

Studies have shown that methoxychalcone derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a synthesized 4-nitro-4'-methoxy chalcone showed strong antibacterial activity, with greater inhibition against E. coli than S. aureus. undip.ac.id Another study reported that a synthesized chalcone had medium inhibition against E. coli and was inactive against S. aureus. rasayanjournal.co.in The presence of a hydroxyl group in the B-ring of 4'-methoxychalcones appears to be important for activity against S. aureus. nih.gov

The antibacterial mechanism of some chalcones involves damaging the bacterial membrane. iaea.org Research on the methoxychalcone BC1 and the hydroxychalcone (B7798386) T9A against Xanthomonas citri and Bacillus subtilis showed that these compounds prevented bacterial growth and affected the synthesis of DNA, RNA, protein, and peptidoglycan. researchgate.net

In a study investigating chalcones from Polygonum senegalense, a dihydrochalcone (B1670589) derivative, 2',6'-Dihydroxy-4'-methoxydihydrochalcone, was found to be highly active against Bacillus subtilis. uonbi.ac.ke Other research has shown that certain methoxychalcones are active against Staphylococcus aureus with MIC values in the range of 125–250 µg/mL. ljmu.ac.uk

The following table summarizes the antibacterial activity of some this compound derivatives:

| Compound/Derivative | Bacterium | Activity/Inhibition Zone |

| 4-nitro-4'-methoxy chalcone | Staphylococcus aureus | 9.57 mm |

| 4-nitro-4'-methoxy chalcone | Escherichia coli | 12.46 mm |

| 4-hydroxy-4'-methoxy chalcone | Escherichia coli | Medium inhibition |

| 4-hydroxy-4'-methoxy chalcone | Staphylococcus aureus | Inactive |

| 4'-hydroxy-4-hydroxy chalcone | Staphylococcus aureus | 10.34 mm (weak) |

| 4'-hydroxy-4-hydroxy chalcone | Escherichia coli | Very weak inhibition |

| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Bacillus subtilis | MIC 0.22 μM |

Antifungal Activities (e.g., against Candida albicans, Aspergillus niger)

Chalcones, including this compound and its derivatives, have demonstrated notable antifungal properties. Research has explored their efficacy against various fungal pathogens, including species of Candida and Aspergillus, which are significant causes of human infections.

A study investigating a series of methoxychalcones revealed that the positioning of the methoxyl group on the chalcone framework is crucial for its antifungal activity. researchgate.netnih.gov While specific data for this compound against Aspergillus niger is limited in the provided context, synthetic chalcone derivatives have shown effectiveness. For instance, synthetic pyrrole (B145914) chalcone derivatives exhibited zones of inhibition between 10 and 24 mm against Aspergillus niger. nih.gov Another study on difluoro phenyl pyrazole (B372694) chalcone-based compounds reported promising inhibitory effects with Minimum Inhibitory Concentrations (MICs) of 25 and 50 μg/mL against human pathogenic fungi. nih.gov

In the context of Candida albicans, which can cause infections ranging from superficial to life-threatening, chalcones have been investigated for their direct antifungal effects and their ability to work synergistically with existing antifungal drugs. One study synthesized 24 chalcone derivatives to test their ability to restore the effectiveness of fluconazole (B54011) against resistant Candida albicans. nih.govbiocrick.com Among these, 2'-hydroxy-4'-methoxychalcone (B191446) was identified as having the most potent synergistic effect in vitro. nih.govbiocrick.com While some chalcones have shown activity, others displayed no significant antifungal effects against Candida albicans and other Candida species. ljmu.ac.uk The effectiveness of chalcone derivatives can be influenced by their specific chemical structures, with some demonstrating potent activity. For example, 2',4',5'-Trimethoxychalcone showed strong antifungal activity against Candida krusei with a MIC of 3.9 µg/mL, which was eight times more potent than the reference drug fluconazole. researchgate.netnih.gov

Table 1: Antifungal Activity of Chalcone Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrrole chalcone derivatives | Aspergillus niger | Zone of inhibition: 10-24 mm | nih.gov |

| Difluoro phenyl pyrazole chalcones | Human pathogenic fungi | MIC: 25 and 50 μg/mL | nih.gov |

| 2'-hydroxy-4'-methoxychalcone | Fluconazole-resistant Candida albicans | Potent synergistic effect with fluconazole (FICI=0.007) | nih.govbiocrick.com |

| 2',4',5'-Trimethoxychalcone | Candida krusei | MIC: 3.9 µg/mL | researchgate.netnih.gov |

Antiparasitic and Antileishmanial Effects (e.g., against Leishmania amazonensis)

Research has highlighted the potential of this compound derivatives as effective agents against various parasites, particularly the protozoan parasite Leishmania amazonensis, a causative agent of cutaneous leishmaniasis.

A derivative, 2′,6′-dihydroxy-4′-methoxychalcone, isolated from Piper aduncum, has shown significant in vitro activity against both the promastigote (the motile, flagellated form in the insect vector) and the intracellular amastigote (the non-motile form in the mammalian host) stages of L. amazonensis. asm.orgnih.govscispace.combio-conferences.org This compound demonstrated a 50% effective dose (ED50) of 0.5 μg/ml against promastigotes and 24 μg/ml against intracellular amastigotes. asm.orgnih.gov The mechanism of action appears to be a direct toxic effect on the parasite, as it caused enlargement and disorganization of the mitochondria in promastigotes. asm.orgnih.gov Importantly, this effect was selective, with no significant damage observed in host macrophages even at high concentrations. asm.orgnih.gov Further studies have shown that encapsulating this chalcone derivative in polylactide nanoparticles enhanced its antileishmanial activity both in vitro and in vivo in infected mice. nih.gov

Synthetic sulfonamide 4-methoxychalcone derivatives have also been developed and tested for their antileishmanial properties. These compounds showed a concentration-dependent effect against Leishmania braziliensis promastigotes and intracellular amastigotes, with one derivative exhibiting better activity than the standard drug pentamidine. nih.gov Structure-activity relationship studies pointed to molecular volume and the electronic properties of the chalcone moiety as important for their antileishmanial activity. nih.gov

**Table 2: Antileishmanial Activity of this compound Derivatives against *Leishmania amazonensis***

| Compound | Parasite Stage | IC50 / ED50 | Reference |

|---|---|---|---|

| 2′,6′-dihydroxy-4′-methoxychalcone | Promastigotes | ED50: 0.5 μg/ml | asm.orgnih.gov |

| 2′,6′-dihydroxy-4′-methoxychalcone | Intracellular amastigotes | ED50: 24 μg/ml | asm.orgnih.gov |

| Sulfonamide 4-methoxychalcone derivative (31) | Promastigotes | IC50: 4.5 µM | researchgate.net |

| Sulfonamide 4-methoxychalcone derivative (31) | Amastigotes | IC50: 2.0 µM | researchgate.net |

Antimalarial Properties (e.g., against P. falciparum) and Enzyme Inhibition (Plasmepsins)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. This compound and its derivatives have emerged as a promising class of compounds in this area.

A study on nine 4-methoxychalcone derivatives demonstrated potent activity against a chloroquine-resistant strain of P. falciparum (W2 clone), with half-maximal inhibitory concentration (IC50) values ranging from 1.96 µM to 10.99 µM. mdpi.comnih.gov One particular derivative, compound 1a, showed a favorable selectivity index of 9.0. mdpi.comnih.gov

Chalcones are believed to exert their antimalarial effects, in part, by inhibiting crucial parasite enzymes like plasmepsins. mdpi.comresearchgate.net Plasmepsins are aspartic proteases that play a vital role in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival. researchgate.net Molecular docking studies were performed to investigate the binding of 4-methoxychalcone derivatives to the active sites of plasmepsin-2 and plasmepsin-4. mdpi.com The results indicated that compound 1a had the most favorable binding free energy for plasmepsin-2, with a value of -7.3 Kcal/mol, suggesting it as an optimal inhibitor among the tested derivatives. mdpi.comnih.gov

Table 3: Antimalarial Activity and Plasmepsin Inhibition of this compound Derivatives

| Compound/Derivative | P. falciparum Strain | IC50 | Plasmepsin-2 Binding Energy | Reference |

|---|---|---|---|---|

| 4-methoxychalcone derivatives (1a-i) | W2 (chloroquine-resistant) | 1.96 - 10.99 µM | - | mdpi.comnih.gov |

| 4-methoxychalcone derivative (1a) | W2 (chloroquine-resistant) | 2.06 µM | -7.3 Kcal/mol | mdpi.comnih.gov |

Antidiabetic and Metabolic Regulation Studies

Recent research has focused on the potential of this compound in managing metabolic disorders like diabetes, exploring its effects on key enzymes and cellular pathways involved in glucose metabolism and adipocyte function.

Inhibition of Alpha-Glucosidase and Alpha-Amylase Enzymes

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into glucose. Inhibiting these enzymes can delay glucose absorption and help manage post-meal blood sugar spikes, a crucial aspect of diabetes management.

Studies have shown that 4-methoxychalcone (referred to as MPP in one study) exhibits significant inhibitory activity against the α-glucosidase enzyme from Saccharomyces cerevisiae, with a high inhibition rate of 93.2 ± 1.5% and an IC50 value of 24.5 ± 0.8 µg/mL, which is comparable to the standard drug acarbose. mdpi.com Another derivative, 3,2',4'-trihydroxy-4-methoxychalcone, has also been identified as an inhibitor of alpha-glucosidase, although its potency was lower in the study cited. mdpi.comresearchgate.net The inhibitory potential of chalcones against these enzymes highlights their promise as therapeutic agents for diabetes. nih.gov

Table 4: Inhibition of Alpha-Glucosidase by this compound and its Derivatives

| Compound | Enzyme Source | IC50 | Reference |

|---|---|---|---|

| 4-methoxychalcone (MPP) | Saccharomyces cerevisiae | 24.5 ± 0.8 µg/mL | mdpi.com |

| 3,2',4'-trihydroxy-4-methoxychalcone | Not specified | 1273.31 µg/mL | researchgate.net |

Antiglycation Activity in Preclinical Models

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). AGEs contribute to the long-term complications of diabetes. Agents that can inhibit glycation are therefore of significant therapeutic interest.

4-Methoxychalcone has demonstrated potent antiglycation activity in preclinical models. mdpi.com It was found to inhibit the glycation of bovine serum albumin (BSA) through both oxidative and non-oxidative pathways. mdpi.com The IC50 values were 8.8 ± 0.4 µg/mL (37.4 ± 0.8 µM) for the oxidative pathway and 16.2 ± 0.4 µg/mL (65.6 ± 1.7 µM) for the non-oxidative pathway. mdpi.com This activity was significantly better than that of the standard antiglycation agents quercetin (B1663063) and aminoguanidine. mdpi.com These findings suggest that 4-methoxychalcone could potentially help in preventing the glycation-related complications of diabetes. mdpi.com

Table 5: Antiglycation Activity of 4-Methoxychalcone

| Pathway | IC50 | Reference |

|---|---|---|

| Oxidative | 8.8 ± 0.4 µg/mL (37.4 ± 0.8 µM) | mdpi.com |

| Non-oxidative | 16.2 ± 0.4 µg/mL (65.6 ± 1.7 µM) | mdpi.com |

Regulation of Adipocyte Differentiation and PPARγ Activation

Adipose tissue plays a central role in metabolic regulation, and its proper function is crucial for maintaining insulin (B600854) sensitivity. Peroxisome proliferator-activated receptor gamma (PPARγ) is a key nuclear receptor that governs adipocyte differentiation (the process by which pre-adipocytes mature into functional fat cells).

This compound has been shown to regulate adipocyte differentiation through the activation of PPARγ. medchemexpress.comncats.ioadooq.comselleckchem.comselleckchem.commedchemexpress.commedchemexpress.com Studies using 3T3-L1 preadipocyte cells demonstrated that this compound significantly enhances their differentiation. medchemexpress.comncats.io This is accompanied by an increase in the mRNA expression of several adipogenic genes, including PPARγ itself, as well as aP2, FAS, adiponectin, and GluT4. medchemexpress.com Furthermore, this compound was found to upregulate PPARγ-induced transcriptional activity. ncats.io It also showed the ability to counteract the inhibitory effect of TNF-α, an inflammatory cytokine, on adipocyte differentiation and the expression of adiponectin, a beneficial adipokine. medchemexpress.comncats.ioselleckchem.com This modulation of adipocyte function and gene expression suggests that this compound could be beneficial in improving insulin sensitivity and managing metabolic syndrome. medchemexpress.comncats.io

Influence on Glucose Homeostasis in Animal Models

Research in various animal models has highlighted the potential of this compound derivatives in managing glucose homeostasis. Studies have particularly focused on their hypoglycemic and anti-diabetic properties.

Halogen-substituted derivatives of this compound have demonstrated significant glucose-lowering effects. In high-fat-diet-induced obese C57BL/6 mice, both 2-bromo-4'-methoxychalcone and 2-iodo-4'-methoxychalcone were found to prevent the progression of hyperglycemia. nih.govmdpi.com These compounds significantly improved glucose tolerance and prevented hyperinsulinemia and insulin resistance. nih.gov The underlying mechanism for these effects is attributed to the activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK) in adipocytes and skeletal muscle. nih.govmdpi.com The activation of AMPK is a critical process for regulating cellular energy homeostasis, including stimulating glucose uptake in tissues. mdpi.com

Similarly, studies on a hydroxylated derivative, 2',6'-dihydroxy-4'-methoxychalcone, have shown potent hypoglycemic activity in streptozotocin-induced diabetic rats. nih.govresearchgate.net Administration of this chalcone led to a significant reduction in blood glucose levels. nih.govresearchgate.net For instance, diabetic rats treated with the compound showed a decrease in blood glucose from 277.4±7.7 mg/dl to 158.8±9.2 mg/dl after 12 days of treatment. nih.govresearchgate.net This suggests that the compound is a key metabolite responsible for the observed antidiabetic effects. nih.gov Furthermore, chronic administration of this derivative in diabetic rats resulted in a marked improvement in oral glucose tolerance. nih.gov

The following table summarizes the effects of this compound derivatives on glucose homeostasis in animal models.

Table 1: Effects of this compound Derivatives on Glucose Homeostasis

| Compound | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Bromo-4'-methoxychalcone | High-fat-diet-induced obese mice | Prevented body weight gain, impaired glucose tolerance, hyperinsulinemia, and insulin resistance via AMPK activation. | nih.govmdpi.com |

| 2-Iodo-4'-methoxychalcone | High-fat-diet-induced obese mice | Prevented body weight gain, impaired glucose tolerance, hyperinsulinemia, and insulin resistance via AMPK activation. | nih.govmdpi.com |

| 2',6'-Dihydroxy-4'-methoxychalcone | Streptozotocin-induced diabetic rats | Significantly reduced blood glucose levels (from 277.4 mg/dl to 158.8 mg/dl over 12 days). Improved oral glucose tolerance. | nih.govresearchgate.net |

Neuroprotective Effects of this compound Derivatives

Derivatives of this compound have been investigated for their neuroprotective capabilities, showing potential in mitigating neuronal damage induced by toxins and oxidative stress. researchgate.netmdpi.comnih.gov

A synthetic halogen-containing derivative, 2-iodo-4'-methoxychalcone (CHA79), has demonstrated protective effects against neurotoxicity induced by methylglyoxal (MG), a reactive compound linked to neurodegenerative processes. mdpi.combiocrick.com In studies using SH-SY5Y neuroblastoma cells, CHA79 increased cell viability and reduced the rate of apoptosis caused by MG exposure. mdpi.combiocrick.com This anti-apoptotic effect was achieved by up-regulating the Bcl-2 protein and down-regulating pro-apoptotic proteins like Bax, cytochrome c, and caspases. mdpi.combiocrick.com Moreover, CHA79 was found to significantly enhance the expression of crucial neurotrophic factors, including glucagon-like peptide-1 receptor (GLP-1R) and brain-derived neurotrophic factor (BDNF), as well as their downstream signaling pathways involving p-TrkB, p-Akt, and p-CREB. mdpi.com It also bolstered the cell's antioxidant defenses by increasing levels of Nrf2, HO-1, SOD, and GSH, and improved the function of the glyoxalase-1 (GLO-1) enzyme, which is vital for detoxifying MG. mdpi.com

Another derivative, 2-hydroxy-4'-methoxychalcone (AN07), also exhibits significant neuroprotective properties. nih.govmdpi.com AN07 was shown to protect against MG-induced apoptosis and neurite damage in SH-SY5Y cells. nih.gov It ameliorated the MG-induced down-regulation of key proteins associated with Parkinson's disease, such as parkin, PINK1, and DJ-1. nih.gov The neuroprotective mechanism of AN07 is also linked to its ability to attenuate oxidative stress and inflammation by stimulating the Nrf2 and HO-1 antioxidant pathways. nih.govbiocrick.com

Anti-Senescence and Senolytic Mechanisms in Cellular Models

Recent research has explored the potential of this compound and its derivatives as senolytic agents, which are compounds that selectively eliminate senescent cells. researchgate.netnih.gov Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. physiology.org

A study investigating eleven chalcone derivatives found that 4-methoxychalcone and 4-bromo-4'-methoxychalcone demonstrated significant senolytic activity. researchgate.netnih.govjst.go.jp These compounds showed increased cytotoxicity in senescent human aortic endothelial cells (HAEC) compared to their non-senescent counterparts. researchgate.netnih.govjst.go.jp This selective targeting of senescent cells suggests their potential in mitigating the negative effects of cellular senescence. researchgate.net The anti-senescence effects of these chalcones on HAEC were reported to be more potent than those of fisetin, a known natural senolytic. researchgate.netnih.gov

Effects on Human Endothelial Cells and Fibroblasts

The senolytic activity of 4-methoxychalcone derivatives has been specifically evaluated in models of replicative senescence using human aortic endothelial cells (HAEC) and human fetal lung fibroblasts (IMR90). researchgate.netnih.govjst.go.jp

In these studies, 4-methoxychalcone (referred to as compound 2) and 4-bromo-4'-methoxychalcone (compound 4) induced significantly more cell death in senescent HAEC than in young, proliferating HAEC. researchgate.net This selectivity is a key characteristic of a senolytic agent. The half-maximal inhibitory concentration (IC50) values were markedly lower for senescent cells, highlighting this difference in cytotoxicity. researchgate.netnih.gov

Notably, the selectivity of these compounds was more pronounced in endothelial cells than in fibroblasts. researchgate.net The 4-methoxy substitution on the A-ring of the chalcone structure was identified as a key feature for the higher selectivity of 4-bromo-4'-methoxychalcone towards senescent HAEC over IMR90 fibroblasts. researchgate.netnih.gov This suggests that specific structural modifications can tune the specificity of chalcones for different senescent cell types. researchgate.net

Table 2: Cytotoxicity (IC50) of 4-Methoxychalcone Derivatives in Young vs. Senescent Cells

| Compound | Cell Type | IC50 in Young Cells (µM) | IC50 in Senescent Cells (µM) | Reference(s) |

|---|---|---|---|---|

| 4-Methoxychalcone | HAEC | > 100 | 29.8 ± 1.6 | researchgate.net |

| 4-Bromo-4'-methoxychalcone | HAEC | > 100 | 25.1 ± 1.2 | researchgate.net |

| 4-Methoxychalcone | IMR90 | > 100 | > 100 | researchgate.net |

| 4-Bromo-4'-methoxychalcone | IMR90 | > 100 | 79.5 ± 1.1 | researchgate.net |

Modulation of Senescence-Associated Pathways (e.g., AMPK, ROR-α)

The molecular mechanisms underlying the senolytic effects of this compound are under investigation. Research on related chalcone derivatives provides insight into the potential pathways involved. researchgate.netresearchgate.net Key signaling pathways associated with senescence, such as those regulated by AMP-activated protein kinase (AMPK) and retinoid acid-related orphan receptor alpha (ROR-α), are likely targets. researchgate.netresearchgate.net

For example, the chalcone derivative bavachalcone (B190645) has been shown to suppress senescence in human endothelial cells by modulating ROR-α, which in turn downregulates the expression of senescence markers like p16INK4a and IL-1α. researchgate.netresearchgate.net Another derivative, Licochalcone D, was found to activate autophagy and reduce oxidative stress-induced senescence through the upregulation of AMPK. researchgate.net

Given that derivatives like 2-bromo-4'-methoxychalcone are known activators of AMPK in the context of glucose metabolism mdpi.com, it is plausible that the senolytic activity of this compound is also mediated, at least in part, through the AMPK pathway. AMPK activation is known to play a role in ameliorating senescence in various tissues. researchgate.net The 4-methoxy group on the chalcone structure appears to be crucial for conferring specificity towards senescent endothelial cells. researchgate.netnih.gov

Interaction with Biological Membranes and Cellular Uptake Mechanisms

The chemical structure of this compound, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system, facilitates its interaction with biological systems. biosynth.com Its structural features are believed to allow for interactions with biological membranes, which can influence membrane fluidity and subsequent cellular uptake. biosynth.com

While detailed mechanistic studies on the specific transporters or uptake pathways for this compound are not extensively documented, its classification as a flavonoid and its lipophilic nature suggest it may be able to passively diffuse across cell membranes. foodb.ca Some chalcone derivatives have been identified as inhibitors of enzymes like glutathione S-transferase (GST), which are involved in cellular detoxification and can influence the intracellular concentration of xenobiotics. smj.org.sa However, the precise mechanisms governing how this compound enters cells and reaches its intracellular targets remain an area for further investigation.

Structure Activity Relationship Sar Studies of 4 Methoxychalcone and Its Derivatives

Influence of Aromatic Ring Substituents on Biological Activities

The diverse biological effects of 4'-methoxychalcone (B191833) derivatives are closely linked to the nature and placement of substituents on their A and B aromatic rings. abacademies.orgacademicjournals.orgijnrd.org

The presence and position of methoxy (B1213986) (-OCH3) groups are critical determinants of the biological efficacy of chalcone (B49325) derivatives. nih.govresearchgate.net The methoxy group on the B-ring of this compound is significant for its activity. mdpi.com

Studies have shown that methoxy groups can enhance the anti-inflammatory, antioxidant, and antiproliferative activities of chalcones. nih.govbiocrick.comijcrt.org For instance, the presence of a 4'-methoxy group is crucial for peroxisome proliferator-activated receptor gamma (PPARγ) activation. The number and position of methoxy groups also play a key role in antifungal activity. researchgate.net For example, 3',4',5'-Trimethoxychalcone has demonstrated potent antifungal activity against Candida krusei. nih.gov In another study, 2',5'-Dimethoxychalcone showed significant antiproliferative effects against several human tumorigenic cell lines. nih.gov

However, in some cases, methoxylation can reduce certain biological activities. For example, methoxylation of the B-ring has been shown to decrease antiviral activity. scielo.br The biotransformation of methoxychalcones to dihydrochalcones, which can have different biological properties, is also influenced by the number and location of methoxy groups. mdpi.com Monomethoxychalcones are generally transformed more efficiently than those with multiple methoxy substituents. mdpi.com

Interactive Table: Effect of Methoxy Group Position on Biological Activity

| Compound | Methoxy Group Position(s) | Biological Activity | Reference |

| This compound | 4' | PPARγ activation | |

| 3',4',5'-Trimethoxychalcone | 3', 4', 5' | Potent antifungal | nih.gov |

| 2',5'-Dimethoxychalcone | 2', 5' | Potent antiproliferative | nih.gov |

| 3'-Methoxychalcone | 3' | Anti-Pseudomonas activity | nih.gov |

The introduction of halogen atoms, such as bromine, onto the chalcone scaffold can significantly modulate biological activity. Halogenation of the B-ring, in particular, has been a strategy to enhance the potency of this compound derivatives. nih.gov

For example, 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone have shown superior glucose-lowering effects compared to the parent this compound in diet-induced obese mice. These halogenated derivatives act as activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). nih.gov The antidiabetic effects are attributed to the halogen at the 2-position of the A-ring enhancing AMPK activation. The size of the halogen atom also appears to be a factor, with studies suggesting that larger halogens like iodine may enhance steric effects, leading to improved ligand-receptor interactions.

Furthermore, 4-bromo-4'-methoxychalcone has demonstrated selective cytotoxicity in senescent human aortic endothelial cells, suggesting potential as a senolytic agent. researchgate.net The presence of a dibromo or trifluoromethyl substitution on the B-ring has been found to enhance the lipophilic character of carboxychalcones, contributing to their antifungal activity. juniperpublishers.com

Interactive Table: Impact of Halogenation on this compound Derivatives

| Compound | Halogen and Position | Key Biological Activity | Mechanism/Target | Reference |

| 2-Bromo-4'-methoxychalcone | 2-Bromo | Antidiabetic, Anti-obesity | AMPK activation | nih.gov |

| 2-Iodo-4'-methoxychalcone | 2-Iodo | Antidiabetic, Anti-obesity | AMPK activation | nih.gov |

| 4-Bromo-4'-methoxychalcone | 4-Bromo | Senolytic | Selective cytotoxicity in senescent cells | researchgate.net |

The introduction of hydroxyl (-OH) and amino (-NH2) groups to the this compound structure significantly influences its biological profile. nih.govresearchgate.net

Hydroxyl groups, particularly when positioned on the A-ring, can enhance antioxidant and antifungal activities. For instance, the presence of a 2'-hydroxyl group in combination with a 4'-methoxy group has been shown to synergistically suppress inflammation and melanogenesis. The antioxidant activity of aminochalcones is notably enhanced by the presence of two hydroxyl groups in adjacent meta and para positions. researchgate.net The number and position of free hydroxyl groups are key factors in determining the biological effects of chalcones. scielo.br

Amino substitutions also play a crucial role. The introduction of an amino group at the 4-position of the B-ring in conjunction with a 4'-methoxy or 4'-ethoxy group on the A-ring has resulted in compounds with anti-inflammatory activity comparable to the reference drug indomethacin. biocrick.comnih.gov These amino-substituted chalcones also exhibited significant antioxidant and antiulcer activities. nih.gov Furthermore, aminoalkylation of the phenolic ring in chalcones can lead to improved pharmacodynamic properties. openmedicinalchemistryjournal.com

Interactive Table: Effects of Hydroxyl and Amino Substitutions

| Compound | Substitution(s) | Key Biological Activity | Reference |

| 2'-Hydroxy-4'-methoxychalcone (B191446) | 2'-OH, 4'-OCH3 | Anti-inflammatory, Anti-melanogenic | |

| 4-Amino-4'-methoxychalcone | 4-NH2, 4'-OCH3 | Anti-inflammatory, Antioxidant, Antiulcer | biocrick.comnih.gov |

| 4-Amino-4'-ethoxychalcone | 4-NH2, 4'-OC2H5 | Anti-inflammatory, Antioxidant, Antiulcer | biocrick.comnih.gov |

Significance of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is a defining structural feature of chalcones and is fundamentally responsible for their broad spectrum of biological activities. abacademies.orgijarsct.co.in This reactive keto-ethylenic group (–CO–CH=CH–) acts as a Michael acceptor, allowing it to interact with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes. juniperpublishers.comresearchgate.net This interaction is believed to be a key mechanism behind the biological effects of many chalcones. researchgate.net

The polarized carbon-carbon double bond within this system contributes to its success as a biologically active moiety. researchgate.net The α,β-unsaturated carbonyl functional group can facilitate interactions with various biological targets, playing a significant role in the observed activities. researchgate.net For example, in silico docking studies suggest that this system may be the functional group for nucleophilic attack from the N-terminal threonine residue in the catalytic sites of the proteasome, leading to its inhibition. nih.gov The presence of this reactive system is considered crucial for the antimicrobial activity of chalcones. abacademies.org

Correlation between Molecular Features and Target Interactions

The interaction of this compound and its derivatives with biological targets is governed by a combination of molecular features, including the distribution of electron density, molecular volume, and the presence of specific functional groups. nih.govresearchgate.net These features dictate the stereoelectronic complementarity between the ligand and its macromolecular target. researchgate.net

For instance, in a series of sulfonamide 4-methoxychalcone (B190469) derivatives, the molecular volume and the density of the highest occupied molecular orbital (HOMO) being concentrated in the chalcone moiety were identified as important for antileishmanial activity. nih.gov The addition of a tertiary amine group to the sulfonyl moiety, which increased lipophilicity and molecular volume, enhanced the activity of these compounds. researchgate.net

Molecular docking studies have provided insights into these interactions. For example, in the inhibition of acetylcholinesterase, 2'-hydroxychalcones with methoxy substituents on the A-ring and halogen substituents on the B-ring showed higher activity. nih.gov Docking simulations revealed that these compounds interact with residues in the peripheral anionic site and the gorge region of the enzyme, with aromatic rings forming π–π stacking interactions and carbonyl and hydroxyl groups forming hydrogen bonds. nih.gov These specific interactions with key residues account for the observed inhibitory activity.

Stereo-electronic Parameters and Their Relation to Biological Activity

The biological activity of this compound derivatives is intricately linked to their stereo-electronic parameters. researchgate.net These parameters, which include dipole moment, molecular volume, molecular weight, lipophilicity (cLogP), and the energies of the HOMO and LUMO, influence how a molecule interacts with its biological target. researchgate.net

The conformational structure of the compounds is also a significant factor. nih.gov The planar geometry of the chalcone molecule, with its two aromatic rings, is considered an important requisite for certain biological activities, such as antioxidant potential. researchgate.net The interplay between these stereo-electronic features ultimately dictates the strength and nature of the interaction with biological targets, thereby modulating the observed biological activity.

Rational Design Principles for Novel this compound Analogues

The rational design of new this compound analogues leverages computational chemistry and a deep understanding of SAR to create compounds with enhanced potency and specificity for a desired biological target. acs.org This approach moves beyond traditional trial-and-error synthesis, employing predictive models to identify promising molecular architectures before they are created in the lab. jchr.org

Key principles in the rational design of these analogues include:

Target-Based Design: This involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that fit precisely into its active site. Molecular docking simulations are a cornerstone of this approach. For example, in silico studies have been used to predict the binding affinity of this compound derivatives to specific enzymes, such as the Enoyl ACP reductase in bacteria, guiding the synthesis of novel antibacterial agents. jchr.org Docking analyses of 2,2',4-Trimethoxychalcone and 2,4,4'-Trimethoxychalcone revealed that the latter had a superior binding affinity, predicting greater antibacterial potential which was later confirmed by in vitro tests. jchr.org

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. By identifying the essential features of active this compound derivatives (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), new compounds can be designed to match this pharmacophoric model. This strategy was implicitly used in the design of iodoquinazoline derivatives, where the design was based on the known pharmacophoric features of VEGFR-2 and EGFR inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. humanjournals.com By analyzing a set of known this compound derivatives, these models can identify key physicochemical descriptors (like logP, molecular weight, or electronic parameters) that correlate with activity. researchgate.net These models can then be used to predict the activity of virtual, not-yet-synthesized compounds, prioritizing the most promising candidates for synthesis. humanjournals.com For example, QSAR studies on sulfonamide 4-methoxychalcone derivatives identified molecular volume and HOMO density as important features for antileishmanial activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: This principle involves modifying the core chalcone structure or replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres). The goal is to improve potency, selectivity, or pharmacokinetic properties. The synthesis of sulfonamide 4-methoxychalcone derivatives is an example where a sulfonyl moiety is added to the chalcone scaffold to explore new chemical space and biological activity. nih.govnih.gov

The application of these principles allows for a more efficient and focused drug discovery process. By integrating computational predictions with synthetic chemistry, researchers can systematically refine the this compound scaffold to develop novel analogues with optimized therapeutic potential. acs.orgjchr.org

Table 2: In Silico and In Vitro Antibacterial Activity of Trimethoxychalcone Derivatives

| Compound | Predicted Binding Affinity (Docking Score in kcal/mol) | In Vitro Activity |

|---|---|---|

| 2,2',4-Trimethoxychalcone (TMC 1) | -10.6517 | Less active |

| 2,4,4'-Trimethoxychalcone (TMC 2) | -13.3859 | More active against B. subtilis and E. coli |

Data from a study predicting and verifying antibacterial efficacy against the Enoyl ACP reductase inhibitor (PDB:1C14). jchr.org

Analytical and Spectroscopic Characterization in 4 Methoxychalcone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)